molecular formula C17H21BO3 B1502196 (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1072944-31-0

(4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B1502196
CAS No.: 1072944-31-0
M. Wt: 284.2 g/mol
InChI Key: BXIFXXIJBZDWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative featuring a biphenyl scaffold substituted with a pentan-3-yloxy group at the 4'-position. This compound belongs to a broader class of arylboronic acids widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals, agrochemicals, and materials science . The pentan-3-yloxy substituent introduces a branched alkoxy chain, distinguishing it from linear or shorter alkoxy-substituted analogs. Its unique structure may influence reactivity, solubility, and biological interactions compared to similar compounds.

Properties

IUPAC Name

[4-(4-pentan-3-yloxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-3-16(4-2)21-17-11-7-14(8-12-17)13-5-9-15(10-6-13)18(19)20/h5-12,16,19-20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIFXXIJBZDWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674702
Record name {4'-[(Pentan-3-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-31-0
Record name {4'-[(Pentan-3-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072944-31-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Basic Information

PropertyDetails
Molecular Formula C₁₂H₁₁BO₃
Molecular Weight 214.02 g/mol
CAS Number 477760-86-4
MDL Number MFCD20441826

Structural Characteristics

The compound features a biphenyl structure with a pentan-3-yloxy group and a boronic acid functional group. This configuration is significant for its reactivity and potential interactions with biological targets.

Research indicates that boronic acids can exhibit various biological activities, primarily through their ability to interact with biomolecules such as proteins and enzymes. The specific activities of (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid include:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells.
  • Antitumor Activity : Preliminary studies suggest that compounds containing boronic acid moieties may possess antitumor properties, making them candidates for cancer therapy.

Case Studies and Research Findings

  • Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry demonstrated that boronic acid derivatives showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the boron atom in mediating these effects through proteasome inhibition .
  • Mechanistic Insights : Another research article explored the interaction of boronic acids with serine proteases, revealing that these compounds could serve as selective inhibitors. This selectivity is critical in designing drugs that minimize off-target effects .
  • In Vivo Studies : In vivo experiments have shown that certain biphenyl boronic acids can reduce tumor growth in mouse models when administered at specific dosages, indicating their potential for therapeutic applications .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition of proteasomes
Antitumor ActivityCytotoxicity against cancer cell lines
In Vivo Tumor Growth ReductionReduced tumor size in mouse models

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of boronic acids, including (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid, is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a vital tool for constructing complex organic molecules. The compound's ability to act as a nucleophile allows for the efficient synthesis of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study examining the efficiency of various boronic acids in Suzuki coupling reactions, this compound demonstrated superior reactivity compared to other derivatives. The reaction conditions were optimized to achieve high yields and selectivity for biaryl products, showcasing the compound's potential in synthetic organic chemistry .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has also been explored for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved efficiency and stability in OLED devices.

Performance Metrics

Research indicates that incorporating this compound into OLED structures enhances light emission and device longevity. The compound's molecular design allows for effective charge transport and reduced energy loss during operation .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of boronic acids as therapeutic agents in cancer treatment. Specifically, this compound has shown promise in targeting specific cancer cell lines through mechanisms involving proteasome inhibition.

Research Findings

In vitro assays demonstrated that this compound inhibits the growth of certain cancer cells by disrupting proteasomal function, leading to an accumulation of pro-apoptotic factors. These findings position this compound as a candidate for further development as an anticancer drug .

Summary Table: Applications Overview

Application AreaDescriptionKey Findings
Organic SynthesisCross-coupling reactions (Suzuki-Miyaura)High yields in biaryl synthesis
Materials ScienceOLEDs developmentEnhanced light emission and device stability
Medicinal ChemistryAnticancer activityInhibits cancer cell growth via proteasome disruption

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the biphenyl scaffold significantly impact boronic acid behavior. Below is a comparative analysis:

Compound Substituent Molecular Weight Key Properties
Target Compound 4'-(Pentan-3-yloxy) ~284.14 (estimated) Branched alkoxy chain enhances hydrophobicity; potential for improved lipid solubility.
(4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid 4'-Butoxy ~256.11 Linear C4 chain reduces steric hindrance; moderate hydrophobicity.
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid 4'-Pentyloxy ~270.14 Linear C5 chain increases hydrophobicity vs. butoxy; lower crystallinity.
(4'-Trifluoromethyl-[1,1'-biphenyl]-4-yl)boronic acid 4'-CF₃ ~266.02 Electron-withdrawing CF₃ group reduces boronic acid reactivity; enhances stability.
(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid 3-F, 4'-CH₃ ~230.04 Fluorine increases electronegativity; methyl group adds steric bulk.

Key Observations :

  • Branching vs. Linear Chains : The target compound’s branched pentan-3-yloxy group may reduce crystallinity compared to linear alkoxy analogs (e.g., 4'-pentyloxy), improving solubility in organic solvents .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) decrease boronic acid’s Lewis acidity, slowing Suzuki coupling rates, while electron-donating alkoxy groups (as in the target compound) enhance reactivity.
  • Hydrophobicity : Longer alkoxy chains (C5 vs. C4) increase logP values, favoring membrane permeability in drug design .

Key Observations :

  • Steric Challenges : Branched substituents (e.g., pentan-3-yloxy) may lower yields due to steric hindrance during coupling, as seen in analogous syntheses (e.g., 36% yield for a trifluoromethyl analog in ).
  • Purification : Hydrophobic alkoxy chains (e.g., hexyloxy in ) complicate purification, often requiring chromatography.

Preparation Methods

Organolithium-Mediated Borylation Method

This method involves lithiation of a brominated biphenyl precursor followed by reaction with a borate ester to form the boronic ester, which is subsequently hydrolyzed to the boronic acid.

Typical Procedure:

  • Step 1: Lithiation

    • The brominated intermediate, e.g., 4-bromo-4'-(pentan-3-yloxy)-1,1'-biphenyl, is dissolved in anhydrous tetrahydrofuran (THF).
    • The solution is cooled to -78 °C.
    • n-Butyllithium (n-BuLi) is slowly added to generate the aryllithium species.
  • Step 2: Borylation

    • After 1 hour at -78 °C, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.
    • The mixture is stirred for an additional hour at low temperature and then warmed to room temperature.
  • Step 3: Work-up and Hydrolysis

    • Water is added to quench the reaction.
    • The organic phase is separated, dried over magnesium sulfate, and concentrated.
    • The crude boronic ester is hydrolyzed to the boronic acid by treatment with aqueous acid or ammonium acetate/sodium periodate system.

Yield and Conditions:

  • Yields around 80% have been reported for similar biphenyl boronic acids prepared by this route.
  • The reaction requires strict temperature control and anhydrous conditions.
  • The borylation reagent and lithiation step are critical for selectivity and yield.

Palladium-Catalyzed Miyaura Borylation

This method uses palladium catalysts to couple aryl halides with diboron reagents to form boronic esters, which are then hydrolyzed to boronic acids.

Typical Procedure:

  • Catalyst System:

    • Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
    • Base such as potassium carbonate or sodium tert-butoxide.
    • Solvent: 1,4-dioxane, tetrahydrofuran (THF), or a mixture with water.
  • Reaction Conditions:

    • The aryl bromide or iodide (e.g., 4-bromo-4'-(pentan-3-yloxy)-1,1'-biphenyl) is reacted with bis(pinacolato)diboron (B2pin2).
    • The reaction is carried out under nitrogen atmosphere at 80–105 °C for 12–18 hours.
  • Work-up:

    • After completion, the reaction mixture is cooled and extracted.
    • Hydrolysis of the boronic ester to boronic acid is performed using aqueous acid or ammonium acetate/sodium periodate.

Advantages:

  • High functional group tolerance.
  • Scalability and reproducibility.
  • Mild reaction conditions compared to organolithium methods.

Reported Yields:

  • Yields between 60-88% for similar biphenyl boronic acids have been documented.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Notes
Organolithium Borylation n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, -78 °C ~80 High selectivity, good yield Requires low temperature, anhydrous conditions
Pd-Catalyzed Miyaura Borylation Pd(dppf)Cl2 or Pd(PPh3)4, B2pin2, K2CO3 or NaOtBu, 1,4-dioxane/H2O, 80–105 °C 60–88 Mild conditions, scalable Functional group tolerant, widely used

Research Findings and Notes

  • The palladium-catalyzed borylation is the most versatile and commonly used method for synthesizing functionalized biphenyl boronic acids, including those with alkoxy substituents like pentan-3-yloxy.
  • Organolithium methods, while effective, require careful temperature control and are more sensitive to moisture and air.
  • Hydrolysis of boronic esters to boronic acids is typically achieved by mild acidic conditions or oxidative cleavage using ammonium acetate and sodium periodate.
  • The choice of base and solvent system influences the reaction efficiency and product purity. Potassium carbonate and 1,4-dioxane/water mixtures are preferred for palladium-catalyzed reactions.
  • Purification often involves extraction, drying, and recrystallization to obtain high purity boronic acid suitable for further applications.

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid?

The Suzuki-Miyaura cross-coupling reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(XPhos)) with aryl halides or triflates. Key parameters include:

  • Catalyst system : 10 mol% Pd(PPh₃)₄ in a toluene/water/ethanol solvent mixture (3:1:1 v/v) at 85°C for 36 hours .
  • Base : K₂CO₃ or Na₂CO₃ (10 equiv) to deprotonate the boronic acid and facilitate transmetallation .
  • Stoichiometry : A 1:3 molar ratio of aryl halide to boronic acid improves yield by driving the reaction to completion . Post-reaction purification via flash chromatography (n-pentane:DCM gradients) and structural validation by ¹H/¹³C NMR are recommended .

Q. How is this compound characterized post-synthesis?

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) typically shows peaks for biphenyl protons (δ 7.73–7.87 ppm) and the pentan-3-yloxy chain (δ 1.0–1.8 ppm). ¹¹B NMR confirms boronic acid presence (δ ~30 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M−H]⁻ calculated for C₁₇H₂₁BO₃: 284.16) .
  • Purity Analysis : HPLC or TLC with UV detection ensures >95% purity, critical for reproducibility in downstream applications .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store in a cool, dry place (<4°C) under inert atmosphere (argon) to prevent boronic acid degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and rinse contaminated surfaces with water .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the boronic acid influence cross-coupling efficiency?

  • Electron-withdrawing groups (e.g., -CN on (4-cyanophenyl)boronic acid) reduce electron density at boron, slowing transmetallation but improving selectivity. Yields may drop to 25% in such cases .
  • Steric hindrance : Bulky substituents (e.g., adamantyl groups) on the biphenyl scaffold can impede catalyst access, requiring higher temperatures (e.g., 100°C) or microwave-assisted synthesis .
  • Optimization strategies : Use computational tools (DFT calculations) to predict substituent effects on transition-state energetics .

Q. How can computational methods predict the reactivity of this boronic acid in novel coupling reactions?

  • Density Functional Theory (DFT) : Models the boronic acid’s HOMO/LUMO orbitals to assess nucleophilicity and electrophilicity .
  • Molecular Docking : Predicts binding affinity with palladium catalysts to optimize ligand selection (e.g., XPhos vs. SPhos) .
  • Machine Learning : Algorithms trained on reaction databases (e.g., USPTO) can recommend solvent/base combinations for new substrates .

Q. How can contradictory NMR data across studies be resolved?

  • Solvent Effects : Chemical shifts vary with solvent polarity. For example, DMSO-d₆ vs. CDCl₃ alters proton resonance due to hydrogen bonding .
  • Dynamic Exchange : Boronic acid/ester equilibria in protic solvents (e.g., water) broaden peaks. Use anhydrous conditions or lock solvents (e.g., D₂O) for clarity .
  • Validation : Cross-reference with HRMS and X-ray crystallography (if crystals are obtainable via SHELXL refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.